
1-(Difluoromethyl)-5-iodo-1H-pyrazole
説明
1-(Difluoromethyl)-5-iodo-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with difluoromethyl and iodine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-5-iodo-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields .
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-5-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Often carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 1-(Difluoromethyl)-5-azido-1H-pyrazole and 1-(Difluoromethyl)-5-thio-1H-pyrazole.
Oxidation: Products include difluoromethyl alcohol derivatives.
Reduction: Products include difluoromethyl anion derivatives.
科学的研究の応用
Scientific Research Applications of 1-(Difluoromethyl)-5-iodo-1H-pyrazole
This compound is a chemical compound featuring a pyrazole ring substituted with difluoromethyl and iodine groups. This compound is a versatile intermediate in synthesizing complex molecules, offering distinct reactivity and binding properties due to the presence of both difluoromethyl and iodine substituents. It has garnered interest in medicinal chemistry because of its structural features and potential biological activities.
Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting enzymes and receptors.
- Agrochemicals It is employed in developing pesticides and herbicides because of its bioactive properties.
- Material Science It is utilized in the synthesis of fluorinated materials with unique electronic and optical properties.
- Building Block It serves as a building block for synthesizing various compounds.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions The iodine atom can be substituted with nucleophiles like amines or thiols. Common reagents include sodium azide or potassium thiolate in polar aprotic solvents. Resulting products include 1-(Difluoromethyl)-5-azido-1H-pyrazole and 1-(Difluoromethyl)-5-thio-1H-pyrazole.
- Oxidation and Reduction The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions. Oxidation is often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- Cross-Coupling Reactions The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
The biological activity of this compound has been explored in various contexts, especially regarding its potential as an anticancer agent and its effects on specific enzymes.
Anticancer Activity
Pyrazole derivatives can exhibit anticancer properties. Modifications at specific positions can significantly enhance their cytotoxicity against various cancer cell lines, including breast cancer cells. The compound may interact with BRAF(V600E), a mutation commonly found in melanoma, leading to reduced cell proliferation.
Enzyme Inhibition
Studies on related pyrazole derivatives indicate their ability to inhibit xanthine oxidase (XO), which is involved in uric acid production. This inhibition could be beneficial for conditions like gout.
Antifungal Activity
Certain pyrazole derivatives exhibit higher antifungal activity than traditional agents like boscalid, showing potential in agricultural applications.
Synergistic Effects with Doxorubicin
Certain pyrazoles enhance the efficacy of doxorubicin, indicating a promising avenue for combination therapies in cancer treatment.
Production
The synthesis of this compound typically involves the difluoromethylation of pyrazole derivatives. A common method includes the reaction of 1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and using catalysts to increase reaction rates and yields.
Data Table: Anticancer Activity Studies
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(Difluoromethyl)-5-iodo-Pyrazole | MCF-7 | TBD | Induction of apoptosis |
3-(Difluoromethyl)-1-methyl-Pyrazole | MDA-MB-231 | TBD | Inhibition of BRAF(V600E) |
N-(2-(5-bromo-indazol-1-yl)phenyl)-3-(difluoro-methyl)-pyrazole | Various Fungi | TBD | Antifungal activity |
作用機序
The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, altering their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar difluoromethyl substitution but different functional groups.
Difluoromethyl phenyl sulfide: Contains a difluoromethyl group attached to a phenyl ring, used in different applications.
Uniqueness
1-(Difluoromethyl)-5-iodo-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in the synthesis of complex molecules .
生物活性
1-(Difluoromethyl)-5-iodo-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The difluoromethyl and iodo substituents are critical for its biological activity, influencing both chemical reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its effects on specific enzymes.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. A study involving a series of pyrazole derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
Table 1: Summary of Anticancer Activity Studies
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(Difluoromethyl)-5-iodo-Pyrazole | MCF-7 | TBD | Induction of apoptosis |
3-(Difluoromethyl)-1-methyl-Pyrazole | MDA-MB-231 | TBD | Inhibition of BRAF(V600E) |
N-(2-(5-bromo-indazol-1-yl)phenyl)-3-(difluoro-methyl)-pyrazole | Various Fungi | TBD | Antifungal activity |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in cancer progression. For example, it has been suggested that the compound may interact with BRAF(V600E), a mutation commonly found in melanoma, leading to reduced cell proliferation .
Enzyme Inhibition
In addition to anticancer properties, this compound has shown potential as an enzyme inhibitor. For example, studies on related pyrazole derivatives have indicated their ability to inhibit xanthine oxidase (XO), which is involved in uric acid production. This inhibition could be beneficial for conditions like gout .
Study on Antifungal Activity
A notable study evaluated the antifungal activity of various pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain compounds exhibited higher antifungal activity than traditional agents like boscalid, showcasing the potential for this compound in agricultural applications .
Synergistic Effects with Doxorubicin
Another significant area of research involved testing the synergistic effects of pyrazoles with doxorubicin in breast cancer models. The findings suggested that certain pyrazoles enhanced the efficacy of doxorubicin, indicating a promising avenue for combination therapies in cancer treatment .
特性
IUPAC Name |
1-(difluoromethyl)-5-iodopyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYCAMATCGWZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946814-00-1 | |
Record name | 1-(difluoromethyl)-5-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。